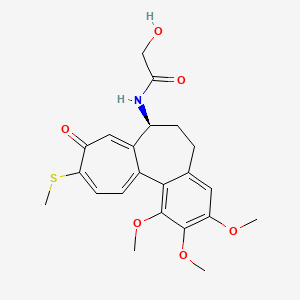

Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-

Description

Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- (CAS 2730-71-4), also known as Thiocolchicine or NSC 186301, is a semi-synthetic derivative of colchicine, a well-known antimitotic alkaloid . The compound features a benzo[a]heptalen core with critical substituents:

- 1,2,3-Trimethoxy groups on the aromatic ring.

- 10-Methylthio (-SCH₃) substitution, replacing the methoxy group in colchicine.

- Acetamide side chain at position 7 with (S)-stereochemistry .

Its molecular weight is 398.5 g/mol, with a logP of 5.93, indicating moderate lipophilicity . Thiocolchicine is utilized in research for its antimitotic properties, targeting tubulin polymerization, and has been explored in chromosome doubling studies .

Properties

CAS No. |

55340-60-8 |

|---|---|

Molecular Formula |

C22H25NO6S |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

2-hydroxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C22H25NO6S/c1-27-17-9-12-5-7-15(23-19(26)11-24)14-10-16(25)18(30-4)8-6-13(14)20(12)22(29-3)21(17)28-2/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26)/t15-/m0/s1 |

InChI Key |

FERWCDLDSFOGIE-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC |

Origin of Product |

United States |

Preparation Methods

Semi-Synthetic Approach from Colchicine or Related Alkaloids

- Starting Material: Colchicine or demethylated colchicine derivatives (e.g., 2-demethylthiocolchicine)

- Key Steps:

- Selective hydroxylation at the 2-position to introduce the 2-hydroxy group

- Methylation or demethylation to achieve the 1,2,3-trimethoxy substitution pattern

- Introduction of the methylthio substituent at the 10-position via nucleophilic substitution or thiolation reactions

- Acetylation of the amine group to form the acetamide moiety, typically using acetic anhydride or acetyl chloride under controlled conditions

- Stereochemical Control: The (S)-configuration is preserved from the natural product; stereoselective reactions or chiral resolution may be employed if starting from racemic mixtures

This approach leverages the complex natural scaffold, minimizing the need for constructing the polycyclic ring system de novo but requires careful functional group interconversions and protection/deprotection strategies.

Total Synthesis Strategies

- Key Synthetic Challenges:

- Construction of the benzo[a]heptalene core with correct substitution and oxidation states

- Installation of three methoxy groups at the 1,2,3-positions on the aromatic ring

- Introduction of the methylthio group at the 10-position

- Formation of the acetamide linkage at the 7-position with stereochemical fidelity

- Typical Synthetic Sequence:

- Formation of the polycyclic framework via intramolecular cyclization reactions (e.g., Diels-Alder or Friedel-Crafts acylation)

- Sequential functional group transformations to introduce hydroxy, methoxy, and methylthio groups

- Final acetamide formation via amine acetylation

- Reagents and Conditions: Use of methylating agents (e.g., methyl iodide), thiolating agents (e.g., methylthiol derivatives), oxidizing agents for ketone formation, and acetylating agents under mild conditions to avoid racemization

Research Findings and Data Summary

| Step | Methodology/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Hydroxylation at C-2 | Selective oxidation | Mild oxidants (e.g., m-CPBA, OsO4) | Introduction of 2-hydroxy group |

| Methoxylation | Methylation of phenolic OH groups | Methyl iodide, base (K2CO3 or NaH) | Formation of 1,2,3-trimethoxy substitution |

| Methylthio introduction | Nucleophilic substitution or thiolation | Methylthiol or methylthio reagents | Installation of 10-(methylthio) substituent |

| Acetamide formation | Acetylation of amine | Acetic anhydride or acetyl chloride | Formation of N-acetyl amide group |

| Stereochemical control | Use of chiral starting materials or catalysts | Chiral auxiliaries or resolution methods | Preservation of (S)-configuration at C-7 |

Analytical and Spectral Data Supporting Preparation

- Mass Spectrometry (GC-MS): Confirms molecular weight and fragmentation patterns consistent with the target compound

- NMR Spectroscopy: Detailed ^1H and ^13C NMR spectra confirm substitution patterns and stereochemistry

- Chromatographic Purity: HPLC or preparative TLC used to isolate and purify intermediates and final product

- Optical Rotation: Measurement to confirm stereochemical integrity post-synthesis

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide undergoes various chemical reactions, including:

Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions at the methoxy groups using nucleophiles like thiols

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties

Medicine: Investigated for its therapeutic potential in treating various diseases

Industry: Utilized in the synthesis of other complex organic molecules

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 10

The 10-position of the benzo[a]heptalen core is a key determinant of biological activity. Modifications here alter tubulin binding affinity and cytotoxicity.

- Methylthio vs.

- Dibutylamino Substitution: Larger substituents like dibutylamino may sterically hinder tubulin binding, reducing antimitotic efficacy .

Stereochemical and Core Modifications

(a) Stereochemistry

- The (S)-configuration at position 7 is critical for activity.

(b) Core Functionalization

(a) Antimitotic Activity

- Thiocolchicine demonstrates comparable efficacy to colchicine in inducing chromosome doubling but with a lower reported carcinogenic risk .

- NSC 750423 (a hydrazine derivative) shows enhanced pro-apoptotic activity in cancer cells by targeting mitochondrial pathways .

Biological Activity

Acetamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of approximately 415.436 g/mol. The structure features multiple methoxy groups and a methylthio substitution which are critical for its biological activity.

The biological activity of acetamide derivatives often relates to their ability to interact with various biological targets:

- Enzyme Inhibition : Many acetamides act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins. This can lead to the inhibition of key metabolic pathways.

- Antimicrobial Activity : Some studies indicate that acetamide derivatives exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of specific functional groups enhances their efficacy against microbial strains.

- Cytotoxic Effects : Research has shown that certain acetamide compounds can induce cytotoxic effects in cancer cell lines by disrupting cellular processes such as DNA replication and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-:

Case Study 1: Antimicrobial Activity

In a study examining various acetamide derivatives, it was found that compounds with multiple methoxy groups exhibited significant antimicrobial properties. For instance, derivatives similar to Acetamide (S) showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Research

Research involving the application of Acetamide (S) on human cancer cell lines demonstrated a dose-dependent increase in cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.